molecular formula C15H14N6O3 B4343347 1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide

1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide

Cat. No.: B4343347
M. Wt: 326.31 g/mol
InChI Key: UGFVYAZLGJXVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as nitro, pyrazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Benzyl halides, potassium carbonate.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Material Properties: In materials science, the electronic properties of the compound can be exploited to create materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-pyrazole: A simpler analog lacking the benzyl and carboxamide groups.

    4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-4-nitro-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-19-14(13(10-18-19)21(23)24)15(22)16-9-11-3-5-12(6-4-11)20-8-2-7-17-20/h2-8,10H,9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFVYAZLGJXVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.